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Introduction

Triton X-100, a non-ionic surfactant, is a widely utilized reagent in molecular biology for the
lysis of cellular membranes to facilitate the extraction of intracellular components, including
deoxyribonucleic acid (DNA).[1][2][3] Its efficacy in solubilizing proteins and lipids makes it a
valuable tool for achieving efficient cell disruption while maintaining the integrity of the released
DNA.[1][3] This document provides detailed protocols and application notes for the use of
Triton X-100 in DNA extraction from various cell types. The information herein is intended to
guide researchers in optimizing their DNA extraction procedures for downstream applications
such as polymerase chain reaction (PCR), sequencing, and cloning.

Mechanism of Action

Triton X-100 facilitates cell lysis by disrupting the lipid bilayer of the cell membrane. As a non-
ionic detergent, it possesses a hydrophilic polyethylene oxide head and a hydrophobic
hydrocarbon tail. This amphipathic nature allows Triton X-100 molecules to integrate into the
cell membrane, disrupting the native lipid-lipid and lipid-protein interactions. This leads to the
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formation of pores and the eventual solubilization of the membrane, releasing the cellular
contents, including DNA. Due to its non-denaturing properties, Triton X-100 is generally mild
and helps in preserving the structural integrity of the extracted DNA.
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Experimental Protocols
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Protocol 1: Rapid DNA Extraction from Mammalian Cell
Lines

This protocol is a simple and rapid method suitable for obtaining DNA from cultured mammalian
cells (e.g., HeLa, HEK293T, A549, and HAP-1) for applications like PCR.[4]

Materials:

Phosphate-Buffered Saline (PBS)
Lysis Buffer: 10 mM Tris-HCI (pH 8.0), 1 mM EDTA, 0.1% (v/v) Triton X-100
Microcentrifuge tubes

Water bath or heat block

Procedure:

Cell Harvesting: For adherent cells, wash the cell monolayer once with PBS. Detach the cells
by trypsinization or by scraping. For suspension cells, proceed directly to the next step.

Cell Pelleting: Transfer the cell suspension to a microcentrifuge tube and centrifuge at 500 x
g for 5 minutes to pellet the cells.

Washing: Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge
at 500 x g for 5 minutes and discard the supernatant.

Cell Lysis: Resuspend the cell pellet in 100 pL of Lysis Buffer.
Incubation: Incubate the cell lysate at 95°C for 10 minutes.
Centrifugation: Centrifuge the lysate at 12,000 x g for 10 minutes to pellet cell debris.

DNA Collection: Carefully transfer the supernatant containing the genomic DNA to a new,
clean microcentrifuge tube.

Storage: The DNA solution can be used immediately for PCR or stored at -20°C for later use.
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Protocol 2: High-Purity DNA Extraction from Bacterial
Cells

This protocol is adapted for the extraction of high-purity genomic DNA from bacterial cells, such
as Pseudomonas aeruginosa, and includes a phenol-chloroform purification step.

Materials:

Lysis Buffer: 10% Triton X-100, 10 mM Tris-HCI (pH 8.0), 1 mM EDTA

Phenol:Chloroform:Ilsoamyl Alcohol (25:24:1)

100% Ethanol (ice-cold)

70% Ethanol (ice-cold)

TE Buffer (10 mM Tris-HCI, 1 mM EDTA, pH 8.0)

Microcentrifuge tubes
Procedure:

o Cell Harvesting: Pellet bacterial cells from an overnight culture by centrifuging at 5,000 x g
for 10 minutes.

e Cell Lysis: Resuspend the cell pellet in 500 pL of Lysis Buffer and vortex thoroughly.
e Purification:

o Add an equal volume of phenol:chloroform:isoamyl alcohol to the lysate.

o Vortex for 30 seconds and then centrifuge at 12,000 x g for 10 minutes.

o Carefully transfer the upper agueous phase to a new tube.
o DNA Precipitation:

o Add 2 volumes of ice-cold 100% ethanol to the aqueous phase.
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o Incubate at -20°C for at least 1 hour to precipitate the DNA.
o Centrifuge at 12,000 x g for 15 minutes to pellet the DNA.
e Washing:
o Discard the supernatant and wash the DNA pellet with 500 pL of ice-cold 70% ethanol.
o Centrifuge at 12,000 x g for 5 minutes.
e Drying and Resuspension:
o Carefully discard the supernatant and air-dry the pellet for 10-15 minutes.
o Resuspend the DNA pellet in 50-100 pL of TE Buffer.

Data Presentation

The efficiency of DNA extraction using Triton X-100 can be evaluated by measuring the yield
and purity of the extracted DNA. DNA concentration is typically determined by absorbance at
260 nm, while purity is assessed by the A260/A280 and A260/A230 ratios. An A260/A280 ratio
of ~1.8 is generally considered pure for DNA.[5] The A260/A230 ratio, ideally between 2.0 and
2.2, indicates the presence of contaminants such as carbohydrates and salts.[5]

Table 1: Comparison of DNA Purity from Pseudomonas aeruginosa using Triton X-100 and
SDS

Average DNA

Detergent (in Lysis  Average A260/A280 Average A260/A230 .
Concentration

Buffer) Ratio Ratio

(ng/imL)
10% Triton X-100 1.7 1.64 0.92
10% SDS 1.0 1.26 1.25

Data adapted from a study on Pseudomonas aeruginosa.

Table 2: Expected DNA Yield and Purity from Mammalian Cells using Triton X-100 Based Lysis
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. Expected Expected
. Starting Cell Expected DNA
Cell Line . A260/A280 A260/A230
Number Yield (pg) . .
Ratio Ratio
HelLa 1x106 5-10 1.7-19 18-2.2
HEK293 1x106 6-12 1.7-1.9 1.8-22
CHO 1x106 4-8 1.7-19 18-2.2

Expected values are based on typical yields from mammalian cells and may vary depending on
the specific protocol and cell health.

Experimental Workflow

The general workflow for DNA extraction from cells using a Triton X-100 based protocol is

outlined below.
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General Workflow for DNA Extraction using Triton X-100

Cell Harvesting
(Adherent or Suspension)

Cell Pelleting
(Centrifugation)

Wash with PBS

Cell Lysis with
Triton X-100 Buffer

Removal of Cell Debris
(Centrifugation)

7 <
4 N
,l
,/ For High Purity
Optional: Phenol-Chloroform
Purification

AY
A
1

~
~~o

I
! For Rapid Protocol

DNA Precipitation
(Ethanol)

Wash DNA Pellet
(70% Ethanol)

Resuspend DNA
(TE Buffer or Water)

Quiality Control
(A260/280, A260/230, Gel)

Click to download full resolution via product page

General DNA Extraction Workflow
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Concluding Remarks

The use of Triton X-100 in DNA extraction protocols offers a reliable and efficient method for
obtaining high-quality DNA from a variety of cell types. The optimization of Triton X-100
concentration and its combination with other reagents can significantly enhance DNA yield and
purity.[1] It is important to consider the potential for residual Triton X-100 to interfere with
downstream enzymatic reactions and to incorporate appropriate purification steps to mitigate
this.[1] The protocols and data presented in these application notes provide a solid foundation
for researchers to develop and refine their DNA extraction methodologies to suit their specific
research needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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